molecular formula C9H9NO3 B13084545 5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid

5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid

Cat. No.: B13084545
M. Wt: 179.17 g/mol
InChI Key: FOCZSQHEVMAMPZ-UHFFFAOYSA-N
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Description

Key Conformational Features:

  • Furan Ring Geometry : The ring adopts a nearly planar conformation due to aromatic stabilization, with bond angles of ~108° for the oxygen-containing ring.
  • Carboxylic Acid Orientation : The -COOH group at position 2 lies in the plane of the ring, maximizing resonance with the furan’s π-system.
  • But-3-yn-2-ylamino Group :
    • The alkyne moiety (C≡C) adopts a linear geometry, creating steric hindrance with adjacent substituents.
    • The methyl branch at position 2 of the butynyl chain forces the amino group into a staggered conformation to minimize van der Waals repulsion.
Bond Angle/Length Value
C-O-C (furan) 110°
C≡C (alkyne) 120 pm
N-C (amino) 147 pm

Intramolecular Interactions :

  • Hydrogen bonding between the carboxylic acid’s hydroxyl proton and the amino group’s lone pairs stabilizes a cis conformation.
  • π-π stacking between the furan ring and the alkyne’s electron-rich triple bond is negligible due to spatial separation.

Tautomeric and Resonance Stabilization Possibilities

Resonance Stabilization:

  • Furan Ring : Delocalization of the oxygen’s lone pairs into the ring’s π-system enhances aromatic stability.
  • Carboxylic Acid Group : Resonance between the carbonyl (C=O) and hydroxyl (-OH) groups forms a conjugated system, lowering the compound’s overall energy.
  • Amino Group : The lone pair on nitrogen participates in partial conjugation with the furan ring, though this is limited by the ring’s aromaticity.

Tautomerism:

While the compound primarily exists in its amino-carboxylic acid form, two tautomeric forms are theoretically possible:

  • Imino Tautomer : Proton transfer from the amino group to the adjacent carbon could yield an imino structure, though this is energetically disfavored due to loss of aromaticity.
  • Keto-Enol Tautomerism : The carboxylic acid group may undergo keto-enol tautomerism, but the keto form dominates at physiological pH.
Tautomer Stability
Amino-carboxylic acid Most stable
Imino High energy (>20 kcal/mol)
Enol Rare (<1% population)

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

5-(but-3-yn-2-ylamino)furan-2-carboxylic acid

InChI

InChI=1S/C9H9NO3/c1-3-6(2)10-8-5-4-7(13-8)9(11)12/h1,4-6,10H,2H3,(H,11,12)

InChI Key

FOCZSQHEVMAMPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=CC=C(O1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the But-3-yn-2-ylamino Group: This step involves the nucleophilic substitution of a suitable leaving group on the furan ring with but-3-yn-2-ylamine.

Industrial Production Methods

Industrial production of 5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The alkyne group can be reduced to form the corresponding alkane.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid with the alkyne group reduced to an alkane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its derivatives may be explored for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the therapeutic context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Furan-2-carboxylic acid derivatives are a diverse class of compounds with applications in pharmaceuticals, polymers, and agrochemicals. Below is a detailed comparison of 5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) on Furan Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source/References
5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid 5-(But-3-yn-2-ylamino) C₉H₉NO₃ 179.17 Terminal alkyne for click chemistry
5-(Aminomethyl)furan-2-carboxylic acid (MAFCA) 5-(Aminomethyl) C₆H₇NO₃ 141.13 Monomer for polyamides; peptide synthesis
5-(4-Nitrophenyl)furan-2-carboxylic acid 5-(4-Nitrophenyl) C₁₁H₇NO₅ 233.18 Inhibitor of MbtI (mycobacterial target)
5-(Hydroxypentyl)furan-2-carboxylic acid 5-(3-Hydroxypentyl) C₁₀H₁₄O₄ 198.22 Bioactive fungal metabolite; NMR/HRESIMS data available
5-(Methylsulfanyl)furan-2-carboxylic acid 5-(Methylsulfanyl) C₆H₆O₃S 158.18 High-purity life science applications
5-(Chlorosulfonyl)furan-2-carboxylic acid 5-(Chlorosulfonyl) C₅H₃ClO₅S 210.59 High reactivity (sulfonyl chloride); industrial synthesis

Key Observations

Substituent Effects on Reactivity and Bioactivity Electron-Withdrawing Groups: Compounds like 5-(4-nitrophenyl)furan-2-carboxylic acid exhibit enhanced acidity and are used as enzyme inhibitors due to the nitro group’s electron-withdrawing effects . Alkyne Functionality: The terminal alkyne in 5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid is absent in other analogs, offering unique reactivity for click chemistry or polymer cross-linking .

Biological and Industrial Relevance MAFCA serves as a monomer for biobased polyamides and peptides, highlighting the role of amino acid-like furan derivatives in sustainable materials . Sulfur-containing derivatives (e.g., 5-(methylsulfanyl) and 5-(chlorosulfonyl) variants) are prioritized for high-purity industrial applications due to their stability and reactivity .

Spectroscopic and Physical Properties

  • Fungal-derived furan carboxylic acids (e.g., 5-(3-hydroxypentyl)-furan-2-carboxylic acid ) have been characterized via HRESIMS and NMR, providing benchmarks for structural elucidation of the target compound .
  • The chlorosulfonyl derivative has a high density (1.734 g/cm³ ) and boiling point (394.9°C ), reflecting the impact of bulky substituents on physical properties .

Biological Activity

5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid is a compound that combines a furan ring with an alkyne group and an amino functional group. This unique structure suggests potential for various biological activities, particularly in medicinal chemistry and organic synthesis. Despite limited specific studies on this compound, its structural analogs have been explored for their biological properties, providing insights into the possible activities of 5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid.

Structure and Properties

The molecular formula of 5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid is C9H9NO3C_9H_9NO_3, with a molecular weight of approximately 179.17 g/mol. The compound features:

  • Furan ring : A five-membered aromatic ring containing oxygen.
  • Alkyne group : A carbon-carbon triple bond that enhances reactivity.
  • Amino group : Contributes to interactions with biological targets.

Biological Activity Overview

While direct studies on the biological activity of 5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid are scarce, related compounds have demonstrated various activities:

Antimicrobial Activity

Compounds containing furan and alkyne functionalities have been studied for their antimicrobial properties. For instance, derivatives of furan have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves interference with cellular processes or inhibition of enzyme activity.

CompoundActivityMIC (µM)
Furan derivative AAntibacterial10 - 50
Furan derivative BAntifungal15 - 60

Anticancer Potential

Similar compounds have exhibited anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the alkyne moiety may enhance interactions with cancer cell targets.

CompoundCell Line TestedIC50 (µM)
Compound XMCF7 (Breast cancer)< 20
Compound YHeLa (Cervical cancer)< 30

The proposed mechanisms for the biological activity of compounds similar to 5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid include:

  • Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors can modulate signaling pathways.
  • Reactive Oxygen Species Generation : Some compounds induce oxidative stress, leading to cell death in cancer cells.

Case Studies and Research Findings

  • Antimicrobial Studies : Research has indicated that furan derivatives can inhibit bacterial growth effectively. For example, a study found that a related furan compound exhibited an MIC value of 25 µM against Staphylococcus aureus, suggesting potential for further development in antibiotic applications.
  • Anticancer Research : A study on furan-based compounds highlighted their ability to induce apoptosis in cancer cells through mitochondrial pathways. The alkyne functionality was noted to enhance binding affinity to cancer-related targets.

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